molecular formula C14H8BrFN2OS B2418516 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 476297-69-5

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2418516
CAS RN: 476297-69-5
M. Wt: 351.19
InChI Key: PXXXJYXIKLYQKT-UHFFFAOYSA-N
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Description

“3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives are known for their broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The molecular weight of a similar compound, “4-Bromo-6-fluoro-1,3-benzothiazol-2-amine”, is 247.09 .


Chemical Reactions Analysis

Benzothiazole derivatives are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated CAs by benzothiazole derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .

Scientific Research Applications

Fluorescence and Light Emitting Properties

3-Bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide and its derivatives exhibit significant fluorescence properties. For instance, certain derivatives were found to emit blue light in the region between 450 to 495 nm, indicating potential applications in light-emitting devices and fluorescence studies (Mahadevan, 2014).

Synthesis and Pharmacological Evaluation

A range of 1,3-benzothiazol-2-yl benzamides, which includes compounds similar to 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, were synthesized and evaluated for various pharmacological properties. Although pharmacological uses were studied, the synthesis process and chemical structure analysis of these compounds contribute significantly to the field of organic chemistry (Rana, 2008).

Antimicrobial Screening

Some derivatives of 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide were synthesized and screened for antimicrobial activity. These studies provide insights into the antimicrobial properties of the compounds, potentially leading to applications in combating microbial infections (Jagtap, 2010).

Copper-Catalyzed Synthesis Processes

The compound and its derivatives have been utilized in copper-catalyzed intramolecular cyclization processes. These methods of synthesis are important for the development of complex organic compounds and have implications in various fields of chemical research (Wang, 2008).

Biological and Pharmacological Screening

Various biological and pharmacological screenings were performed on the compounds related to 3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide. These studies help in understanding the biological activities of these compounds and their potential therapeutic applications (Patel, 2009).

Crystal Structure and Theoretical Studies

The crystal structures of similar compounds have been extensively studied, providing valuable information on molecular arrangement and interactions. These studies are crucial for understanding the properties of the compound and for designing materials with specific characteristics (Suchetan, 2016).

Future Directions

Benzothiazole derivatives have shown promise in various fields, particularly as anticancer agents . Future research could focus on further understanding their mechanisms of action and developing new drugs and materials based on these compounds .

properties

IUPAC Name

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXXJYXIKLYQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

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